Home > Products > Screening Compounds P59935 > 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide - 763023-14-9

3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide

Catalog Number: EVT-1470491
CAS Number: 763023-14-9
Molecular Formula: C19H26Cl2N2O
Molecular Weight: 369.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide, commonly referred to as U-47700 in scientific literature, is a synthetic opioid belonging to the benzamide class. [] This compound was initially synthesized in the 1970s as part of a research effort to develop new analgesic medications. [] Although U-47700 showed promising analgesic properties in preclinical studies, it was not developed for clinical use due to concerns about its potential for abuse and dependence. [] Despite this, the emergence of U-47700 as a novel psychoactive substance (NPS) has spurred renewed scientific interest in its pharmacological properties and potential risks. []

Synthesis Analysis

The original synthesis of U-47700 and its derivatives was patented by the Upjohn Company in the 1970s. [] While the specific details of the original synthesis may be proprietary, similar benzamide-based opioid analgesics typically involve a multistep synthesis starting from substituted benzoic acids. These synthetic routes often involve:

  • Purification steps to isolate the desired isomer, as U-47700 exists as both cis and trans isomers. []
Molecular Structure Analysis

The presence of two chiral centers within the cyclohexylmethylpiperidine moiety results in the existence of both cis and trans isomers of U-47700. [] The trans isomer is reported to be the more pharmacologically active form. []

Mechanism of Action

U-47700 primarily exerts its pharmacological effects through its action on opioid receptors. [] It demonstrates a high binding affinity for the μ-opioid receptor (MOR), which is the primary target of many clinically used opioid analgesics. [] U-47700 also displays affinity for the κ-opioid receptor (KOR), although this affinity is generally lower than that observed for the MOR. [] Upon binding to opioid receptors, U-47700 is believed to activate downstream signaling pathways that ultimately lead to its observed effects, which include:

  • Analgesia: Reduction in pain perception. []
Applications
  • Pharmacological characterization: Investigating the affinity, potency, and selectivity of U-47700 for different opioid receptor subtypes. [] This research helps elucidate its mechanism of action and predict its potential effects compared to other opioids.
  • Toxicity assessment: Examining the acute and chronic toxicity of U-47700 in various experimental models. [] This research aims to determine the potential health risks associated with its use, including lethal doses and potential long-term consequences.
  • Analytical method development: Developing and validating sensitive and reliable methods for detecting and quantifying U-47700 in biological samples, such as blood and urine. [] This is crucial for forensic investigations, clinical toxicology, and monitoring the prevalence of U-47700 use.
  • Drug metabolism and pharmacokinetics: Studying the metabolic fate of U-47700 in biological systems and characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. [] This knowledge is essential for understanding the duration of its effects, potential for drug interactions, and developing strategies for treating overdoses.

trans-3,4-Dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921)

  • Compound Description: This compound is a novel mixed μ-/κ-opioid receptor ligand. It exhibits high affinity for both μ-opioid receptors (MOR) (Ki = 60 nM) and κ-opioid receptors (KOR) (Ki = 34 nM) []. Additionally, it displays notable affinity for the serotonin transporter (SERT) (Ki = 4 nM). In vivo studies demonstrated its antinociceptive properties in the acetic acid writhing test using rats [].
  • Relevance: This compound is structurally analogous to 3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide, sharing the core structure of a 3,4-dichlorobenzamide moiety connected to a cyclohexyl ring via a methylene linker. The key difference lies in the substitution on the cyclohexyl ring. AP01 possesses a dimethylamino group at the 1-position and a phenyl group at the 4-position, whereas the main compound features a piperidinyl group at the 1-position. The presence of the phenyl group in AP01 is notable as it contributes to its activity but might also introduce additional toxicity compared to other opioids [].

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

  • Compound Description: U-47700 is a synthetic opioid with potent analgesic properties, exceeding those of morphine in mice models []. It demonstrates a preference for μ-opioid receptors over κ-opioid receptors []. Although never reaching clinical trials, user reports suggest opioid-typical effects like euphoria, nausea, and respiratory depression, with a high potential for redosing [].
  • Relevance: U-47700 is a structural isomer of 3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide. Both compounds share the same molecular formula and possess a 3,4-dichlorobenzamide group linked to a dimethylaminocyclohexyl moiety. The difference lies in the attachment points. In U-47700, the benzamide connects directly to the cyclohexyl ring at the 2-position, while the main compound has a methylene linker between the benzamide carbonyl and the cyclohexyl ring at the 1-position. This subtle structural variation impacts the pharmacological profile and potency of the compounds [].

3,4-dichloro-N-[[1(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921)

  • Compound Description: Initially developed as a potential analgesic, AH-7921 was discontinued due to its addictive properties []. This synthetic opioid exhibits agonistic activity at both μ and κ opioid receptors with Ki values of 10 nM and 50 nM, respectively []. It induces analgesia with potency comparable to morphine but also carries a similar risk profile regarding respiratory depression, hypothermia, and addiction [].
  • Relevance: AH-7921 is closely related to 3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide. Both molecules share the 3,4-dichlorobenzamide core and the methylene linker connecting it to the cyclohexyl ring. The key difference is the cyclic amine substituent on the cyclohexyl ring. AH-7921 features a dimethylamino group at this position, while the main compound has a piperidinyl group. This variation influences their pharmacological properties, specifically receptor binding affinities and potency [].

(±)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide (U-54494A)

  • Compound Description: This compound serves as a prototype for its potent anticonvulsant activity and sodium channel blocking ability [].
  • Relevance: U-54494A and 3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide belong to the same benzamide class, characterized by a 3,4-dichlorobenzamide group attached to a substituted cyclohexyl ring []. The variations lie in the ring size of the cyclic amine substituent on the cyclohexyl ring (pyrrolidinyl in U-54494A, piperidinyl in the main compound) and the presence of an additional N-methyl group in U-54494A. These modifications contribute to the distinct pharmacological profiles and activities observed for each compound [].

U-49524E (pyrrolidinyl benzamide)

  • Compound Description: This pyrrolidinyl benzamide derivative exhibits anticonvulsant properties with an ED50 of 35 mg/kg (i.p.) in mice models []. It effectively blocks voltage-gated sodium channels in N1E-115 cells, with an IC50 of 118 μM [].
  • Relevance: U-49524E shares the core benzamide structure with 3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide. Both possess a benzamide group linked to a cyclohexyl ring substituted with a cyclic amine. U-49524E features a pyrrolidinyl ring, while the main compound has a piperidinyl ring at this position. This difference in ring size significantly influences their potency and sodium channel blocking kinetics [].

U-49132E (piperidinyl benzamide)

  • Compound Description: This piperidinyl benzamide, unlike its pyrrolidinyl counterpart (U-49524E), lacks anticonvulsant activity at doses up to 100 mg/kg []. It exhibits a weaker sodium channel blocking profile compared to U-49524E, with an IC50 of 396 μM and a slower blocking kinetic [].

Properties

CAS Number

763023-14-9

Product Name

3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide

IUPAC Name

3,4-dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide

Molecular Formula

C19H26Cl2N2O

Molecular Weight

369.3 g/mol

InChI

InChI=1S/C19H26Cl2N2O/c20-16-8-7-15(13-17(16)21)18(24)22-14-19(9-3-1-4-10-19)23-11-5-2-6-12-23/h7-8,13H,1-6,9-12,14H2,(H,22,24)

InChI Key

WTOAYCRIVUCNNR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCCCC3

Synonyms

3,4-dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.